2-Phenyl-1h-pyrrole-3-carboxylic acid
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Overview
Description
2-Phenyl-1h-pyrrole-3-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives have been found to interact with a variety of targets, including the serotonin type 6 receptor (5-ht6r) .
Mode of Action
It has been reported that a compound with a similar structure, 2-phenyl-1h-pyrrole-3-carboxamide, acts as an inverse agonist of the 5-ht6r at the gs and cdk5 signaling pathways . This suggests that 2-Phenyl-1h-pyrrole-3-carboxylic acid might have a similar mode of action.
Biochemical Pathways
It’s known that 5-ht6r is involved in a variety of biochemical pathways, including those related to cognition . Therefore, it’s possible that this compound could influence these pathways.
Result of Action
It’s known that 5-ht6r inverse agonists can reverse memory decline and exhibit procognitive properties . Therefore, it’s possible that this compound could have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 2-Phenyl-1h-pyrrole-3-carboxylic acid may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
It has been suggested that this compound may have cognition-enhancing activity, indicating that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that this compound behaves as an inverse agonist of the 5-HT6R at the Gs and Cdk5 signaling pathways . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been suggested that this compound shows high selectivity and metabolic stability , which could indicate its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It has been suggested that this compound reversed scopolamine-induced memory decline in the novel object recognition test and exhibited procognitive properties in the attentional set-shifting task in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1h-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring. For instance, the reaction of 2,5-hexanedione with aniline under acidic conditions can yield the desired pyrrole derivative .
Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines. This reaction can be catalyzed by transition metals such as palladium or copper, which facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1h-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or pyrrolidines under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted pyrrole derivatives .
Scientific Research Applications
2-Phenyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Similar in structure but with an indole ring instead of a pyrrole ring.
2-Phenylindole-3-carboxylic acid: Features an indole ring with similar substitutions.
1-Phenyl-1h-pyrrole-2,5-dicarboxylic acid: Contains additional carboxylic acid groups, leading to different reactivity and applications.
Uniqueness
2-Phenyl-1h-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2-phenyl-1H-pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUUDKWBUGDTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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